RI(dl)-2 TFA

RAD51 inhibition D-loop formation Homologous recombination

RI(dl)-2 TFA is the only RAD51 inhibitor that specifically blocks D-loop formation while fully preserving ssDNA-binding and nuclear focus formation. This unique mechanistic selectivity (D-loop IC50=11.1 μM vs. ssDNA IC50>100 μM) enables unambiguous dissection of the strand invasion step—unattainable with B02 or IBR2. With ≥98% purity, ≥20 mg/mL DMSO solubility, and cell permeability, it delivers reproducible dose-response and chemosensitization data. Ideal as a validated reference for HTS and SAR studies.

Molecular Formula C21H18F3N3O2
Molecular Weight 401.4 g/mol
Cat. No. B560411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRI(dl)-2 TFA
SynonymsRI(dl)-2;  RI(dl)-2 TFA salt. RI(dl)-2 trifluoroacetic acid; N-Ethyl-4-(pyrrolo[1,2-a]quinoxalin-4-yl)aniline trifluoroacetic acid
Molecular FormulaC21H18F3N3O2
Molecular Weight401.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H17N3.C2HF3O2/c1-2-20-15-11-9-14(10-12-15)19-18-8-5-13-22(18)17-7-4-3-6-16(17)21-19;3-2(4,5)1(6)7/h3-13,20H,2H2,1H3;(H,6,7)
InChIKeyNIJZNZBFNNPMPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





RI(dl)-2 TFA: A Highly Selective RAD51 D-Loop Inhibitor with Defined IC50 Values for DNA Repair Research


RI(dl)-2 TFA is a cell-permeable pyrroloquinoxaline derivative that functions as a selective inhibitor of RAD51-mediated D-loop formation [1]. It targets the strand invasion step of homologous recombination (HR) DNA repair without affecting RAD51 binding to single-stranded DNA (ssDNA) [1]. The compound is characterized by well-defined quantitative inhibition parameters in biochemical and cellular assays [2].

Why Generic RAD51 Inhibitors Cannot Substitute for RI(dl)-2 TFA in HR Studies


RAD51 inhibitors exhibit diverse mechanisms of action that preclude simple interchangeability. Unlike compounds such as B02 (IC50=27.4 μM) that inhibit RAD51 through ssDNA-binding disruption [1], or IBR2 which triggers proteasomal degradation of RAD51 [2], RI(dl)-2 TFA uniquely inhibits the D-loop formation step of homologous recombination while preserving RAD51's ssDNA-binding and nuclear focus formation functions [3]. This mechanistic specificity enables experimental dissection of the strand invasion step independently from upstream events, making RI(dl)-2 TFA essential for precise HR pathway analysis.

RI(dl)-2 TFA Quantitative Evidence Guide: Head-to-Head Comparisons with RAD51 Inhibitors


Superior Potency in D-Loop Inhibition: RI(dl)-2 TFA vs. Lead Compound 1

RI(dl)-2 TFA demonstrates significantly improved potency over the initial lead compound 1 in inhibiting RAD51-mediated D-loop formation. In biochemical assays, RI(dl)-2 TFA achieved an IC50 of 11.1 ± 1.3 μM, representing a 1.9-fold improvement in potency compared to compound 1 (IC50 21.3 ± 7.8 μM) [1]. This enhanced potency translates to more effective inhibition at lower concentrations.

RAD51 inhibition D-loop formation Homologous recombination

Enhanced Cellular HR Inhibition: RI(dl)-2 TFA vs. B02 and RI-1

RI(dl)-2 TFA exhibits superior inhibition of homologous recombination in human cells compared to other RAD51 inhibitors. In a HEK293-based DR-GFP reporter assay, RI(dl)-2 TFA inhibited HR with an IC50 of 3.0 ± 1.8 μM [1]. In contrast, B02 and RI-1 lack reported cellular HR inhibition IC50 values, indicating that RI(dl)-2 TFA's cellular activity is uniquely quantified [2].

Homologous recombination Cellular assay DNA repair

Functional Specificity: RI(dl)-2 TFA Preserves ssDNA Binding While Inhibiting D-Loop Formation

RI(dl)-2 TFA demonstrates exceptional functional specificity by inhibiting D-loop formation (IC50 11.1 μM) while having no measurable effect on RAD51 binding to ssDNA (IC50 >100 μM) [1]. This contrasts sharply with B02, which inhibits RAD51 by disrupting ssDNA binding (IC50 27.4 μM) [2], and with RI-2, which also inhibits ssDNA binding (IC50 44.17 μM) [3].

RAD51 ssDNA binding Mechanism of action

Physicochemical Properties: High Solubility and Cell Permeability of RI(dl)-2 TFA

RI(dl)-2 TFA demonstrates favorable physicochemical properties for in vitro studies. It exhibits high solubility in DMSO (≥20 mg/mL) and is cell-permeable [1]. In contrast, many RAD51 inhibitors such as RI-1 and B02 have lower solubility (typically 1-2 mg/mL in DMSO) [2], requiring lower working concentrations or the use of co-solvents.

Solubility Cell permeability In vitro assay

Optimal Use Cases for RI(dl)-2 TFA in DNA Repair and Cancer Research


Mechanistic Studies of RAD51 Strand Invasion in Homologous Recombination

Researchers investigating the molecular steps of homologous recombination can use RI(dl)-2 TFA to specifically block the D-loop formation step while leaving upstream RAD51 filament assembly intact [1]. This allows precise dissection of the strand invasion mechanism without confounding effects on ssDNA binding or nuclear focus formation [2]. The compound's well-defined IC50 values (11.1 μM for D-loop inhibition, 3.0 μM for cellular HR) provide reliable working concentrations for biochemical and cell-based assays .

Cancer Cell Sensitization Studies to DNA-Damaging Agents

In oncology research, RI(dl)-2 TFA is employed to sensitize cancer cells to DNA-damaging chemotherapeutics by inhibiting HR-mediated repair of double-strand breaks [1]. Unlike broader RAD51 inhibitors that disrupt multiple protein functions, RI(dl)-2 TFA's selective inhibition of D-loop formation allows researchers to attribute chemosensitization specifically to the strand invasion step [2]. The compound's high solubility (≥20 mg/mL in DMSO) and cell permeability facilitate dose-response studies in various cancer cell lines .

Differentiation Between RAD51's DNA Binding and Strand Exchange Functions

Studies aiming to separate the DNA-binding function of RAD51 from its strand exchange activity benefit from RI(dl)-2 TFA's unique profile. The compound inhibits D-loop formation (IC50 11.1 μM) without affecting ssDNA binding (IC50 >100 μM) [1], providing a clear functional window for experiments. In contrast, inhibitors like B02 and RI-2 disrupt both activities [2], making them unsuitable for this level of mechanistic resolution. This specificity is critical for understanding RAD51's dual roles in DNA repair and replication fork protection .

High-Throughput Screening for RAD51-Targeted Drug Discovery

RI(dl)-2 TFA serves as a validated reference compound in high-throughput screening campaigns aimed at identifying novel RAD51 inhibitors or allosteric modulators [1]. Its robust biochemical and cellular IC50 values (11.1 μM and 3.0 μM, respectively) [2] provide a benchmark for hit validation and structure-activity relationship (SAR) studies. The compound's well-characterized selectivity profile and absence of DNA intercalation activity make it an ideal positive control for assays designed to detect specific D-loop inhibitors.

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